Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate
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Overview
Description
Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate is a complex organic compound with a unique structure that includes a dioxathiin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate typically involves multiple steps. One common method includes the reaction of diethyl malonate with a dioxathiin derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Large-scale reactors and continuous flow systems might be employed to facilitate the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxathiin derivatives with additional oxygen functionalities, while reduction could produce simpler, less oxidized forms of the compound.
Scientific Research Applications
Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the dioxathiin ring system.
Dioxathiin derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate is unique due to its combination of the dioxathiin ring system with the malonate ester functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H18O10S |
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Molecular Weight |
354.33 g/mol |
IUPAC Name |
diethyl 2-[(4aR,8aS)-2,2-dioxo-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3,2]dioxathiin-6-yl]propanedioate |
InChI |
InChI=1S/C12H18O10S/c1-3-17-10(13)9(11(14)18-4-2)12-19-5-8-7(21-12)6-20-23(15,16)22-8/h7-9,12H,3-6H2,1-2H3/t7-,8+,12?/m1/s1 |
InChI Key |
XQGCEQUMTPIXFX-BRHZVYESSA-N |
Isomeric SMILES |
CCOC(=O)C(C1OC[C@H]2[C@H](O1)COS(=O)(=O)O2)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C1OCC2C(O1)COS(=O)(=O)O2)C(=O)OCC |
Origin of Product |
United States |
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